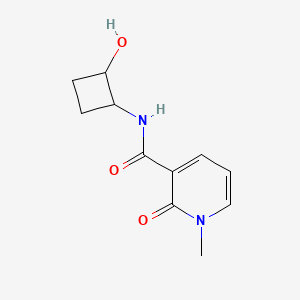

N-(2-hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxycyclobutyl)-1-methyl-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-13-6-2-3-7(11(13)16)10(15)12-8-4-5-9(8)14/h2-3,6,8-9,14H,4-5H2,1H3,(H,12,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHNPITLQEDZXRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NC2CCC2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the cyclobutyl ring and the pyridine derivative. One common method involves the cyclization of a suitable precursor under controlled conditions to form the cyclobutyl ring, followed by the introduction of the pyridine moiety through a series of condensation and substitution reactions. The final step usually involves the formation of the carboxamide group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group on the cyclobutyl ring can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the pyridine ring can be reduced to form an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.

Scientific Research Applications

N-(2-hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical assays and studies of enzyme inhibition.

Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating diseases such as cancer and neurological disorders.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(2-hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Analysis :

- Melting Points: Aromatic substituents (e.g., benzooxazolyl in 7c) yield higher melting points due to stronger intermolecular π-π stacking, whereas aliphatic groups (cyclohexyl in 8a) reduce crystallinity.

Cannabinoid Receptor Affinity

Compounds like 7c and 7e () act as CB2 agonists, with aromatic substituents enhancing receptor binding through hydrophobic interactions. The hydroxycyclobutyl group in the target compound may:

Kinase Inhibition Potential

BMS-777607 (), a Met kinase inhibitor, shares the 2-oxo-1,2-dihydropyridine-3-carboxamide core but incorporates fluorophenyl and ethoxy groups for enhanced potency. The target compound lacks these electronegative substituents, suggesting lower kinase affinity but possibly improved metabolic stability .

Biological Activity

N-(2-hydroxycyclobutyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the dihydropyridine core followed by functionalization to introduce the hydroxycyclobutyl and carboxamide groups. The methods often utilize standard organic reactions such as condensation and cyclization.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer properties, effects on enzyme inhibition, and potential as an antimicrobial agent.

Anticancer Properties

Several studies have reported the cytotoxic effects of this compound against various cancer cell lines. For instance, it has shown significant activity against ovarian cancer cells in vitro, with IC50 values indicating potent cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SKOV-3 (Ovarian) | 5.4 | Induction of apoptosis via ROS generation |

| HCT116 (Colorectal) | 7.8 | Cell cycle arrest at G2/M phase |

| MCF-7 (Breast) | 10.0 | Inhibition of proliferation |

Enzyme Inhibition

Research has indicated that this compound acts as an inhibitor for specific enzymes involved in cancer metabolism. For example, it has been identified as a potent inhibitor of histone methyltransferases, which play critical roles in gene regulation and cancer progression.

The mechanisms underlying the biological activities of this compound include:

- Reactive Oxygen Species (ROS) Induction : The compound promotes oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly affecting the G2/M phase.

- Enzyme Interaction : Inhibition of key metabolic enzymes alters cellular metabolism and reduces tumor growth.

Study 1: Cytotoxicity in Ovarian Cancer Models

A study evaluated the efficacy of this compound in mouse xenograft models of ovarian cancer. The results demonstrated a significant reduction in tumor size compared to controls, with minimal side effects observed.

Study 2: Mechanistic Insights into ROS Generation

Another investigation focused on understanding how this compound induces ROS in cancer cells. Flow cytometry analysis revealed increased levels of intracellular ROS upon treatment with the compound, correlating with increased apoptosis rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.